molecular formula C18H12F3N3 B3128053 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile CAS No. 338773-74-3

2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Cat. No.: B3128053
CAS No.: 338773-74-3
M. Wt: 327.3 g/mol
InChI Key: KBSMMFJXDNUTJH-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a quinoxaline-derived compound featuring a methylphenyl group and a trifluoromethyl substituent on the quinoxaline ring, coupled with an acetonitrile moiety. Its molecular formula is C₁₉H₁₃F₃N₄, with a molar mass of 378.33 g/mol.

Properties

IUPAC Name

2-(3-methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-11-5-4-6-12(9-11)13(10-22)16-17(18(19,20)21)24-15-8-3-2-7-14(15)23-16/h2-9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSMMFJXDNUTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172174
Record name α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338773-74-3
Record name α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338773-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Methylphenyl)-3-(trifluoromethyl)-2-quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The compound has a molecular formula of C18H12F3N3C_{18}H_{12}F_3N_3 and a molecular weight of 327.31 g/mol . The presence of trifluoromethyl and methyl groups in its structure is believed to enhance its biological activity.

Research has indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptotic pathways and modulation of gene expression related to tumor growth.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that quinoxaline derivatives demonstrated low micromolar IC50 values against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The most active compounds exhibited IC50 values as low as 1.9 µg/mL for HCT116, outperforming doxorubicin .
    • Another study highlighted that compounds similar to this compound showed IC50 values better than doxorubicin across multiple cell lines, suggesting strong potential for further development as anticancer agents .

Summary Table of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Reference
1HCT1161.9
2MCF-72.3
3PACA222.4
4A54944.4

The antibacterial properties of quinoxaline derivatives are attributed to their ability to interfere with bacterial protein synthesis and disrupt cellular function. The trifluoromethyl group enhances lipophilicity, improving membrane penetration.

Case Studies and Research Findings

  • In Vitro Antibacterial Testing :
    • Compounds similar to this compound have shown promising results against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
    • One study noted that certain derivatives exhibited MIC values as low as 4.88 µg/mL against E. coli and C. albicans, indicating strong antibacterial potential .

Summary Table of Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
1E. coli4.88
2C. albicans4.88

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of quinoxaline derivatives. Modifications in the phenyl ring also play a crucial role in determining potency against cancerous cells and bacteria.

Comparison with Similar Compounds

2-(3-Methylquinoxalin-2-yl)acetonitrile

  • Molecular Formula : C₁₁H₉N₃
  • Molar Mass : 183.21 g/mol .
  • Synthesis: Alkylation of 3-methylquinoxaline with chloroacetonitrile under reflux .
  • Key Differences : Lacks the trifluoromethyl and 3-methylphenyl groups, resulting in lower molecular weight and reduced lipophilicity.

2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile

  • Molecular Formula : C₁₇H₁₀ClFN₃O₂S
  • Molar Mass : 406.80 g/mol .

Phenyl-Substituted Acetonitriles

Fluoro(3-methylphenyl)acetonitrile

  • Molecular Formula : C₉H₇FN₂
  • Molar Mass : 165.16 g/mol .
  • Key Differences: A simpler structure with a fluorine atom and methyl group on the phenyl ring. The absence of a quinoxaline ring reduces conjugation and thermal stability compared to the target compound.

(3-Fluoro-5-methoxyphenyl)acetonitrile

  • Molecular Formula: C₉H₈FNO
  • Molar Mass : 165.16 g/mol .

Complex Heterocyclic Acetonitriles

2-(1-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-ylidene)acetonitrile

  • Molecular Formula : C₂₀H₁₈F₄N₄O
  • Molar Mass : 416.39 g/mol .
  • Key Differences: Features a piperidine-azetidine scaffold and isonicotinoyl group, which may enhance binding to biological targets (e.g., kinases) compared to the simpler quinoxaline framework of the target compound .

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile

  • Molecular Formula : C₂₈H₂₀F₄N₈O
  • Molar Mass : 584.52 g/mol .
  • Key Differences: Incorporates a pyrrolopyrimidine moiety, which is common in anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, quinoxaline derivatives are often prepared by reacting 2-chloro-3-(trifluoromethyl)quinoxaline with acetonitrile derivatives under reflux in polar aprotic solvents (e.g., DMF or DME). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of quinoxaline to nitrile precursor). Yields typically range from 65–80%, with purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitrile groups (δ ~115 ppm in 13C NMR). The trifluoromethyl group (CF3) appears as a singlet near δ -60 ppm in 19F NMR.
  • X-ray crystallography : Resolves spatial arrangements of the quinoxaline core and methylphenyl substituents, confirming dihedral angles and hydrogen-bonding interactions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C19H13F3N4 requires m/z 371.1082) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for nitriles).
  • HPLC monitoring : Tracks degradation products in solutions (e.g., acetonitrile/water) under UV light or elevated temperatures (40–60°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for quinoxaline-derived nitriles?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation includes:

  • Dose-response normalization : Use IC50 values standardized to positive controls (e.g., doxorubicin for cytotoxicity).
  • Kinetic studies : Compare time-dependent effects (e.g., 24 vs. 48-hour exposures) in HEK-293 or MCF-7 cell lines .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate binding to kinases (e.g., EGFR) or DNA G-quadruplexes, focusing on the trifluoromethyl group’s hydrophobic interactions.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed IC50 values .

Q. What environmental fate studies are relevant for this compound?

  • Methodological Answer : Assess biodegradation and ecotoxicity via:

  • OECD 301F test : Measure aerobic degradation in activated sludge over 28 days.
  • Algal growth inhibition assays : Determine EC50 values using Chlorella vulgaris .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

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